4-[(2,3-Dihydroxybenzylidene)amino]benzonitrile
CAS No.:
Cat. No.: VC16104066
Molecular Formula: C14H10N2O2
Molecular Weight: 238.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H10N2O2 |
|---|---|
| Molecular Weight | 238.24 g/mol |
| IUPAC Name | 4-[(2,3-dihydroxyphenyl)methylideneamino]benzonitrile |
| Standard InChI | InChI=1S/C14H10N2O2/c15-8-10-4-6-12(7-5-10)16-9-11-2-1-3-13(17)14(11)18/h1-7,9,17-18H |
| Standard InChI Key | WBKRRJCLHBGPOH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1)O)O)C=NC2=CC=C(C=C2)C#N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
4-[(2,3-Dihydroxybenzylidene)amino]benzonitrile consists of two aromatic rings connected via an imine (-CH=N-) bond. The 2,3-dihydroxybenzylidene moiety features hydroxyl groups at the 2- and 3-positions of the benzene ring, while the benzonitrile group introduces a strong electron-withdrawing nitrile (-C≡N) substituent at the para position . The planar geometry of the conjugated system facilitates intramolecular hydrogen bonding between the hydroxyl groups and the imine nitrogen, as evidenced by computational models .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 238.24 g/mol | |
| Exact Mass | 238.074228 g/mol | |
| SMILES Notation | C1=CC(=CC=C1C#N)N=CC2=C(C(=CC=C2)O)O | |
| InChIKey | GSHGDQMCDPPIOO-CXUHLZMHSA-N |
Synthesis and Reaction Pathways
Conventional Condensation Approaches
The synthesis of 4-[(2,3-Dihydroxybenzylidene)amino]benzonitrile typically involves a Schiff base condensation between 2,3-dihydroxybenzaldehyde and 4-aminobenzonitrile. This reaction proceeds under reflux conditions in ethanol or methanol, often catalyzed by acetic acid or p-toluenesulfonic acid. The mechanism entails nucleophilic attack by the amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the imine linkage.
Reaction Equation:
Yields for analogous Schiff base syntheses range from 60% to 85%, depending on solvent polarity and catalyst loading .
Spectroscopic Characterization
Infrared (IR) Spectroscopy
The IR spectrum of 4-[(2,3-Dihydroxybenzylidene)amino]benzonitrile exhibits key absorption bands:
A spectrum-structure validation score of 0.966 (out of 1.0) confirms high congruence between experimental and computed IR data .
Nuclear Magnetic Resonance (NMR)
H-NMR (300 MHz, DMSO-):
C-NMR:
| Metal Ion | Coordination Sites | Expected Geometry |
|---|---|---|
| Cu(II) | N, O, O | Square planar |
| Fe(III) | N, O, O | Octahedral |
| Zn(II) | N, O | Tetrahedral |
Challenges and Future Directions
Synthetic Optimization
Current methods suffer from moderate yields and energy-intensive reflux conditions. Microwave-assisted synthesis could reduce reaction times from hours to minutes while improving purity . Additionally, exploring ionic liquid solvents may enhance solubility and reduce byproduct formation .
Biological Screening
Priority areas include:
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Antimicrobial assays against Gram-positive/negative bacteria.
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Cytotoxicity profiling in cancer cell lines (e.g., MCF-7, HeLa).
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In silico docking studies to predict interactions with enzymes like COX-2 or topoisomerase II.
Materials Science Applications
The rigid, planar structure and π-conjugation make this compound a candidate for:
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Organic semiconductors in thin-film transistors.
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Fluorescent sensors for metal ion detection.
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Photoactive coatings in solar cells.
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